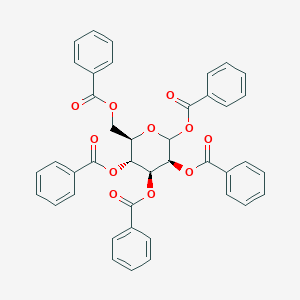

1,2,3,4,6-Penta-O-benzoyl-D-mannopyranose

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(2R,3R,4S,5S)-3,4,5,6-tetrabenzoyloxyoxan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H32O11/c42-36(27-16-6-1-7-17-27)47-26-32-33(49-37(43)28-18-8-2-9-19-28)34(50-38(44)29-20-10-3-11-21-29)35(51-39(45)30-22-12-4-13-23-30)41(48-32)52-40(46)31-24-14-5-15-25-31/h1-25,32-35,41H,26H2/t32-,33-,34+,35+,41?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJNMLNFZFGSWQR-HKNOGKPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@@H](C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H32O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60469210 | |

| Record name | 1,2,3,4,6-PENTA-O-BENZOYL-D-MANNOPYRANOSE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60469210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

700.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96996-90-6 | |

| Record name | 1,2,3,4,6-PENTA-O-BENZOYL-D-MANNOPYRANOSE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60469210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2,3,4,6-Penta-O-benzoyl-D-mannopyranose

This technical guide provides a comprehensive overview of 1,2,3,4,6-Penta-O-benzoyl-D-mannopyranose, a fully protected derivative of D-mannose. It is intended for researchers, scientists, and professionals in the field of drug development and carbohydrate chemistry. This document covers the chemical and physical properties, a detailed synthesis protocol, and its applications in scientific research.

Chemical and Physical Properties

This compound is a white crystalline solid. The benzoyl groups serve as protecting groups for the hydroxyl functionalities of D-mannose, rendering the molecule soluble in many organic solvents and allowing for selective chemical transformations at other positions if required.[1] Below is a summary of its key quantitative data.

| Property | Value | Reference |

| CAS Number | 96996-90-6 | [1] |

| Molecular Formula | C₄₁H₃₂O₁₁ | [2][3] |

| Molecular Weight | 700.69 g/mol | [2][3] |

| Appearance | White Crystalline Solid | [1] |

| Melting Point | 142-145 °C | [1] |

| Solubility | Soluble in DMSO, DMF, DCM, EtOAc, Acetone | [1] |

| Storage Temperature | -20°C (long-term), Room Temperature (short-term) | [4] |

Synthesis

The synthesis of this compound involves the per-O-benzoylation of D-mannose. This procedure utilizes benzoyl chloride in the presence of a base, typically pyridine, to acylate all five hydroxyl groups of the mannose sugar.

Experimental Protocol: Per-O-benzoylation of D-Mannose

This protocol is based on general methods for the acylation of monosaccharides.

Materials:

-

D-mannose

-

Anhydrous Pyridine

-

Benzoyl Chloride

-

Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl Acetate (EtOAc)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve D-mannose in anhydrous pyridine.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Acylation: Slowly add benzoyl chloride dropwise to the stirred solution. An excess of benzoyl chloride is typically used to ensure complete benzoylation.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quenching: Cool the reaction mixture back to 0°C and slowly add 1 M HCl to neutralize the excess pyridine.

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane.

-

Washing: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying: Dry the organic layer over anhydrous Na₂SO₄.

-

Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Synthesis Workflow

Caption: General synthesis workflow for this compound.

Applications in Research and Drug Development

This compound serves as a key intermediate in glycobiology and the synthesis of complex carbohydrates. Its primary applications stem from its nature as a protected mannose derivative.

-

Glycoside Synthesis: The benzoyl protecting groups can be selectively removed to allow for glycosylation reactions at specific positions, leading to the formation of oligosaccharides and glycoconjugates. The mannose moiety can be used for the synthesis of glycoside drugs, which can improve the water solubility, bioavailability, and targeting of pharmaceuticals.[5]

-

Precursor for Bioactive Molecules: It can be used as a precursor to generate bioactive glycoside molecules with potential applications in antiviral, anticancer, and immunoregulatory drug development.[5]

-

Enzyme Studies: This compound can act as a substrate precursor in the study of glycosidases, enzymes that hydrolyze glycosidic bonds.[5] The benzoyl groups allow for specific interactions with enzymes to investigate their catalytic mechanisms.[5]

Logical Relationship in Drug Development

Caption: Logical flow from the protected mannose to improved drug properties.

Biological Context: Mannose Metabolism

While the direct involvement of this compound in cellular signaling pathways is not extensively documented, understanding the metabolism of its parent molecule, D-mannose, is crucial. Mannose plays a significant role in several biological processes, most notably in glycosylation.

Within the cell, mannose is phosphorylated to mannose-6-phosphate, which can then be converted to mannose-1-phosphate and subsequently to GDP-mannose. GDP-mannose is a key precursor for the synthesis of N-linked glycans, O-linked glycans, C-mannosylation, and GPI anchors. These glycosylation events are critical for protein folding, stability, and function.

Simplified Mannose Metabolism Pathway

Caption: Key steps in the metabolic pathway of D-mannose for glycosylation.

References

An In-depth Technical Guide to 1,2,3,4,6-Penta-O-benzoyl-D-mannopyranose: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and potential applications of 1,2,3,4,6-Penta-O-benzoyl-D-mannopyranose, a key intermediate in carbohydrate chemistry and glycobiology research.

Chemical Structure and Properties

This compound is a fully protected derivative of D-mannose, where all hydroxyl groups are esterified with benzoyl groups. This per-benzoylation renders the molecule significantly more lipophilic than its parent monosaccharide, enhancing its solubility in a wide range of organic solvents and making it a versatile building block in organic synthesis.

The presence of the five bulky benzoyl groups also influences the conformational preferences of the pyranose ring and has implications for its reactivity in glycosylation reactions. The anomeric position (C-1) is of particular importance, as its configuration (α or β) and reactivity are critical for the stereoselective synthesis of oligosaccharides and glycoconjugates.

Below is a diagram illustrating the chemical structure of α-1,2,3,4,6-Penta-O-benzoyl-D-mannopyranose.

Caption: Chemical structure of α-1,2,3,4,6-Penta-O-benzoyl-D-mannopyranose.

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | References |

| Molecular Formula | C₄₁H₃₂O₁₁ | [1][2] |

| Molecular Weight | 700.69 g/mol | [1][2] |

| Appearance | White Crystalline Solid | [3] |

| Melting Point | 142-153 °C | [1][3] |

| Solubility | Soluble in DMSO, DMF, DCM, EtOAc, Acetone | [3] |

| Crystal Structure (CCDC) | 197033 | [2] |

Experimental Protocols

Synthesis of this compound

Materials:

-

D-mannose

-

Benzoyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

D-mannose is dissolved in a mixture of anhydrous pyridine and anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

The flask is cooled in an ice bath to 0 °C.

-

Benzoyl chloride (typically 5-6 equivalents) is added dropwise to the cooled solution with vigorous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of water or ice.

-

The mixture is then diluted with dichloromethane and washed successively with 1 M hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

The workflow for this synthesis is depicted in the following diagram.

Caption: General workflow for the synthesis of this compound.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: While a specific published spectrum for this compound is not available, purity is typically assessed by ¹H and ¹³C NMR.[3] The spectra would be complex due to the numerous aromatic protons of the benzoyl groups. Key diagnostic signals in the ¹H NMR spectrum would include the anomeric proton (H-1), which would appear as a doublet with a small coupling constant (J₁,₂ ≈ 1-3 Hz) for the α-anomer. In the ¹³C NMR spectrum, the anomeric carbon (C-1) would resonate at approximately 90-100 ppm, and the carbonyl carbons of the benzoyl groups would appear in the 165-170 ppm region.

Crystallography: The crystal structure of α-1,2,3,4,6-Penta-O-benzoyl-D-mannopyranose has been determined and is available in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 197033.[2] The associated publication can be found with the DOI: 10.1016/S0008-6215(03)00340-9. Researchers can access this data for detailed information on bond lengths, bond angles, and the three-dimensional conformation of the molecule in the solid state.

Applications in Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of complex carbohydrates. Its primary application lies in its use as a glycosyl donor in glycosylation reactions to form α-mannosidic linkages, which are prevalent in many biologically important glycans.

The benzoyl protecting groups are stable under a variety of reaction conditions, allowing for selective manipulations at other positions of a growing oligosaccharide chain. They can be removed under basic conditions (e.g., using sodium methoxide in methanol, known as the Zemplén deprotection) to reveal the free hydroxyl groups of the mannose unit.

A logical workflow for the use of this compound in oligosaccharide synthesis is outlined below.

Caption: Logical workflow for the use of this compound in glycosylation.

While direct biological activity of this compound is not extensively documented, its role as a precursor to biologically active molecules is significant. Mannose-containing oligosaccharides and glycoconjugates are involved in a myriad of biological processes, including cell-cell recognition, immune responses, and pathogenesis. Therefore, the synthesis of such molecules, facilitated by intermediates like per-benzoylated mannose, is of high interest in drug discovery and development. For instance, synthetic mannose-containing structures are being investigated as potential vaccines and as ligands for mannose-binding lectins involved in disease.

Conclusion

This compound is a valuable and versatile building block in carbohydrate chemistry. Its well-defined structure and predictable reactivity make it an essential tool for the synthesis of complex mannose-containing glycans. While further research is needed to explore its own potential biological activities, its primary importance lies in its role as a key intermediate for the construction of biologically relevant molecules for applications in drug discovery, vaccine development, and fundamental glycobiology research. The availability of its crystal structure provides a solid foundation for computational studies to further understand its conformational dynamics and reactivity.

References

CAS number 41569-33-9 chemical information

An In-depth Technical Guide on 4,5-Disubstituted-4H-1,2,4-triazole-3-thiol Derivatives

Introduction

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of a class of heterocyclic compounds: 4,5-disubstituted-4H-1,2,4-triazole-3-thiol derivatives. While the initial inquiry referenced CAS number 41569-33-9, which corresponds to 1,2,3,4,6-Penta-O-benzoyl-α-D-mannopyranose, the broader context of chemical information desired by researchers and drug development professionals points towards the significant interest in triazole-based compounds.[1] These triazole derivatives are a cornerstone in medicinal chemistry due to their wide range of pharmacological applications.[2][3] This guide will focus on the synthesis of the triazole-3-thiol core, its subsequent chemical modifications, and the associated biological activities, such as antimicrobial, antifungal, and anticonvulsant properties.[2][3][4][5]

Core Chemical Structure and Properties

The fundamental structure of the compounds discussed in this guide is the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol moiety. This heterocyclic system can exist in tautomeric forms, primarily the thiol and thione forms. The substitution at the N4 and C5 positions of the triazole ring significantly influences the molecule's chemical and biological properties.

Table 1: Physicochemical Properties of a Representative Compound

| Property | Value |

|---|---|

| IUPAC Name | 4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol |

| Molecular Formula | C₁₄H₁₀BrN₃S |

| Molecular Weight | 348.22 g/mol |

| Appearance | White powder |

| Melting Point | 183.5–185 °C (for a derivative)[2] |

Synthesis and Experimental Protocols

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols generally involves a multi-step process starting from an appropriately substituted aniline. A common synthetic route is outlined below.

General Synthesis Pathway

Caption: General synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiol.

Experimental Protocol: Synthesis of 4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol

This synthesis starts from 4-bromoaniline.[2] The detailed steps for the synthesis of the intermediate 2-benzoyl-N-(4-methoxyphenyl)hydrazine-1-carbothioamide and its subsequent cyclization are described in the literature.[6]

S-Alkylation of the Triazole-3-thiol Core

A key reaction for derivatization is the S-alkylation of the thiol group, which introduces various side chains, leading to a diverse library of compounds with different biological activities.

Caption: S-alkylation of the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol core.

Experimental Protocol: Synthesis of 2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one.[2]

-

Dissolution: Dissolve 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol (2.11 g, 0.006 mol) in N,N-dimethylformamide (DMF, 41 mL) in a round-bottom flask.[2]

-

Base Addition: Add cesium carbonate (1.03 g, 0.0038 mol) in small portions to the solution.[2]

-

Alkylating Agent Addition: After 15 minutes, slowly add a solution of 2-bromo-1-phenylethanone (1.26 g, 0.006 mol) in DMF (20 mL) to the reaction mixture.[2]

-

Reaction: Stir the reaction mixture for approximately 24 hours.[2]

-

Precipitation: Precipitate the crude product by adding distilled water.[2]

Reduction of the Carbonyl Group

The resulting ketone from the S-alkylation can be further modified, for example, by reduction to a secondary alcohol.

Caption: Reduction of the S-alkylated ketone to a secondary alcohol.

Experimental Protocol: Synthesis of (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol.[2]

-

Dissolution: Dissolve 2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one (0.8 g, 0.00177 mol) in ethanol (50 mL) with gentle heating (45–50 °C).[2]

-

Reducing Agent Addition: Add sodium borohydride (0.096 g, 0.0025 mol) in five small portions over 1.25 hours.[2]

-

Monitoring: Monitor the reaction completion using thin-layer chromatography (TLC).[2]

-

Precipitation and Purification: Precipitate the product in water and purify by recrystallization from 96% ethanol. This yields the final product as a white powder (0.462 g, 57% yield).[2]

Biological Activities

Derivatives of 4,5-disubstituted-4H-1,2,4-triazole-3-thiol have been reported to exhibit a wide range of biological activities. The nature of the substituents at the N4 and C5 positions, as well as the S-alkylated side chain, plays a crucial role in determining the specific activity and potency.

Antimicrobial and Antifungal Activity

Many derivatives of this class of compounds have shown promising activity against various bacterial and fungal strains.[2][4] The presence of the triazole-thiol moiety is associated with these biological properties.[2] For instance, certain Schiff bases derived from 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol have demonstrated significant antimicrobial and antifungal effects.[4]

Table 2: Antimicrobial Activity of Selected Triazole Derivatives

| Compound | Test Organism | Inhibition Zone (mm) |

|---|---|---|

| 4a | S. aureus | > 5 |

| 4b | P. aeruginosa | > 5 (Highest activity) |

| 4c | C. albicans | > 5 (Highest activity) |

| 5a | S. aureus, P. aeruginosa | > 5 |

| 5b | S. aureus | > 5 |

| 5c | C. albicans | > 5 |

(Data from a simple susceptibility screening test with agar-well diffusion; > 5 mm indicates positive antimicrobial activity)[4]

Anticonvulsant Activity

Certain 1,2,4-triazole-3-thione derivatives have been investigated for their anticonvulsant properties. For example, 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (TP-315) has been shown to protect mice from maximal electroshock-induced seizures.[5] The mechanism of action for this anticonvulsant activity is believed to be, at least in part, through its interaction with voltage-gated sodium channels (VGSCs).[5]

Other Biological Activities

Derivatives of 1,2,4-triazoles have also been investigated for a variety of other medicinal applications, including:

Conclusion

The 4,5-disubstituted-4H-1,2,4-triazole-3-thiol scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. The synthetic routes to these compounds are well-established, allowing for the generation of diverse chemical libraries through modifications at various positions of the triazole ring. The broad spectrum of biological activities, including antimicrobial, antifungal, and anticonvulsant effects, underscores the therapeutic potential of this class of compounds. Further research into the structure-activity relationships and mechanisms of action will continue to drive the discovery of new and effective drugs based on the 1,2,4-triazole-3-thiol core.

References

- 1. content.synthose.com [content.synthose.com]

- 2. mdpi.com [mdpi.com]

- 3. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 5. Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol [mdpi.com]

- 7. Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

The Pivotal Role of 1,2,3,4,6-Penta-O-benzoyl-D-mannopyranose in Modern Glycobiology

A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the intricate world of glycobiology, the synthesis of complex oligosaccharides with precise stereochemistry is paramount to understanding their diverse biological roles and for the development of novel therapeutics. 1,2,3,4,6-Penta-O-benzoyl-D-mannopyranose, a fully protected derivative of D-mannose, serves as a crucial building block and intermediate in the chemical synthesis of mannose-containing glycans. The benzoyl protecting groups offer stability under various reaction conditions and influence the stereochemical outcome of glycosylation reactions, making this compound a valuable tool for synthetic carbohydrate chemists. This technical guide provides an in-depth overview of the role of this compound in glycobiology, focusing on its application in the synthesis of biologically relevant oligosaccharides, detailed experimental protocols, and its connection to significant signaling pathways.

Core Concepts in Mannoside Synthesis

The chemical synthesis of oligosaccharides involves the sequential coupling of a glycosyl donor (an activated sugar) to a glycosyl acceptor (a sugar with a free hydroxyl group). The choice of protecting groups on both the donor and acceptor is critical for achieving high yields and, most importantly, for controlling the stereochemistry of the newly formed glycosidic bond. Benzoyl groups are frequently employed due to their stability and their ability to participate in the reaction at the anomeric center, often favoring the formation of 1,2-trans-glycosidic linkages.

This compound is typically not used directly as a glycosyl donor. Instead, it serves as a stable precursor to more reactive species. A common strategy involves the selective removal of the anomeric benzoyl group, followed by activation to generate a glycosyl donor, such as a glycosyl halide or triflate.

Experimental Protocols

Protocol 1: Preparation of 2,3,4,6-Tetra-O-benzoyl-α-D-mannopyranosyl Trichloroacetimidate from this compound

This protocol describes the conversion of the perbenzoylated mannose into a highly reactive glycosyl donor, a trichloroacetimidate, which is widely used in oligosaccharide synthesis.

Materials:

-

This compound

-

Hydrazine acetate

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene, anhydrous

-

Dichloromethane (DCM), anhydrous

-

Trichloroacetonitrile

-

1,8-Diazabicycloundec-7-ene (DBU)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc) and hexanes for chromatography

Procedure:

-

Selective Debenzoylation: To a solution of this compound in anhydrous DMF, add hydrazine acetate. Stir the reaction mixture at room temperature and monitor by thin-layer chromatography (TLC). Upon completion, dilute the reaction with ethyl acetate, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography to yield 2,3,4,6-tetra-O-benzoyl-D-mannopyranose.

-

Formation of the Trichloroacetimidate: Dissolve the 2,3,4,6-tetra-O-benzoyl-D-mannopyranose in anhydrous dichloromethane. Add trichloroacetonitrile, and then add a catalytic amount of DBU dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material. Concentrate the reaction mixture and purify by silica gel column chromatography to afford the 2,3,4,6-tetra-O-benzoyl-α-D-mannopyranosyl trichloroacetimidate.

Protocol 2: Glycosylation using 2,3,4,6-Tetra-O-benzoyl-α-D-mannopyranosyl Trichloroacetimidate

This protocol outlines a general procedure for the glycosylation of a glycosyl acceptor with the prepared mannosyl donor.

Materials:

-

2,3,4,6-Tetra-O-benzoyl-α-D-mannopyranosyl trichloroacetimidate (donor)

-

Glycosyl acceptor with a free hydroxyl group

-

Anhydrous dichloromethane (DCM)

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf), as a solution in DCM

-

Activated molecular sieves (4 Å)

-

Triethylamine

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc) and hexanes for chromatography

Procedure:

-

Reaction Setup: To a flame-dried flask under an inert atmosphere (argon or nitrogen), add the mannosyl donor, the glycosyl acceptor, and activated 4 Å molecular sieves in anhydrous DCM.

-

Glycosylation: Cool the mixture to the desired temperature (typically between -40 °C and 0 °C). Add a catalytic amount of TMSOTf solution dropwise. Stir the reaction at this temperature and monitor its progress by TLC.

-

Quenching and Workup: Once the reaction is complete, quench by adding triethylamine. Allow the mixture to warm to room temperature, dilute with DCM, and filter through a pad of celite. Wash the filtrate with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired oligosaccharide.

Quantitative Data

The following table summarizes typical yields for the synthesis of a branched mannose trisaccharide, a core structure of N-linked glycans, using a similar benzoylated mannosyl donor.

| Step | Reactants | Product | Yield (%) |

| 1. Glycosylation (formation of disaccharide) | p-Nitrophenyl 2,3-O-isopropylidene-α-D-mannopyranoside (acceptor), 2,3,4,6-tetra-O-benzoyl-α-D-mannopyranosyl trichloroacetimidate (donor) | 4-Nitrophenyl 2,3,4,6-tetra-O-benzoyl-α-D-mannopyranosyl-(1→6)-2,3-O-isopropylidene-α-D-mannopyranoside | 92 |

| 2. Acetylation | Product from Step 1, Acetic anhydride, Pyridine | 4-Nitrophenyl 2,3,4,6-tetra-O-benzoyl-α-D-mannopyranosyl-(1→6)-4-O-acetyl-2,3-O-isopropylidene-α-D-mannopyranoside | 96 |

| 3. Hydrolysis of Isopropylidene Group | Product from Step 2, 70% Acetic Acid | 4-Nitrophenyl 2,3,4,6-tetra-O-benzoyl-α-D-mannopyranosyl-(1→6)-4-O-acetyl-α-D-mannopyranoside | 91 |

| 4. Glycosylation (formation of trisaccharide) | Product from Step 3 (acceptor), 2,3,4,6-tetra-O-benzoyl-α-D-mannopyranosyl trichloroacetimidate (donor) | 4-Nitrophenyl 2,3,4,6-tetra-O-benzoyl-α-D-mannopyranosyl-(1→6)-[2,3,4,6-tetra-O-benzoyl-α-D-mannopyranosyl-(1→3)]-4-O-acetyl-α-D-mannopyranoside | 86 |

| 5. Deprotection | Product from Step 4, Saturated NH3 in Methanol | 4-Nitrophenyl α-D-mannopyranosyl-(1→6)-[α-D-mannopyranosyl-(1→3)]-α-D-mannopyranoside | 73 |

| Overall Yield | 50.4 |

Table adapted from data for the synthesis of a branched mannose trisaccharide, which utilizes a tetrabenzoated mannosyl donor derived from a pentabenzoylated precursor.[1]

The Role of Mannosylation in Glycobiology: The Case of α-Dystroglycan

O-mannosylation, the attachment of a mannose sugar to a serine or threonine residue of a protein, is a critical post-translational modification in eukaryotes.[2][3][4][5] This process is initiated in the endoplasmic reticulum by the protein O-mannosyltransferase complex, consisting of POMT1 and POMT2.[3][6][7][8][9] One of the most extensively studied O-mannosylated proteins is α-dystroglycan (α-DG), a key component of the dystrophin-glycoprotein complex (DGC).[2][3][10] The DGC forms a crucial link between the intracellular cytoskeleton and the extracellular matrix (ECM) in muscle and nerve cells.[2][6]

The proper glycosylation of α-DG is essential for its function. The O-mannosyl glycans on α-DG are elongated in the Golgi apparatus by a series of glycosyltransferases to form complex structures, including a unique repeating disaccharide of [-Xyl-α1,3-GlcA-β1,3-]. This glycan structure is required for the binding of α-DG to laminin and other ECM proteins.[11][12]

Defects in the O-mannosylation pathway lead to a group of congenital muscular dystrophies known as dystroglycanopathies.[3][6][10] These disorders are caused by mutations in the genes encoding the enzymes responsible for synthesizing the O-mannosyl glycans on α-DG, including POMT1 and POMT2.[6][7][8][9] The resulting hypoglycosylation of α-DG impairs its ability to bind to the ECM, leading to muscle cell membrane instability, progressive muscle wasting, and severe neurological abnormalities.[3][6][11] The study of these diseases highlights the critical role of O-mannosylation in cellular signaling and tissue integrity.

Visualizations

Caption: The O-mannosylation pathway of α-dystroglycan and its link to muscular dystrophy.

Caption: General workflow for the synthesis of oligosaccharides from perbenzoylated mannose.

Conclusion

This compound is a cornerstone molecule in the challenging field of synthetic carbohydrate chemistry. Its stability and the stereodirecting influence of its benzoyl groups make it an invaluable precursor for the synthesis of complex mannose-containing oligosaccharides. The ability to chemically synthesize these glycans is indispensable for elucidating their biological functions, as exemplified by the critical role of O-mannosyl glycans on α-dystroglycan in muscle and nerve cell integrity. A thorough understanding of the chemistry of protected monosaccharides like this compound is therefore essential for advancing our knowledge in glycobiology and for the development of potential therapeutic interventions for diseases such as congenital muscular dystrophies.

References

- 1. mdpi.com [mdpi.com]

- 2. books.rsc.org [books.rsc.org]

- 3. Recent progress in chemoenzymatic synthesis of human glycans - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01006J [pubs.rsc.org]

- 4. Different roles of the two components of human protein O-mannosyltransferase, POMT1 and POMT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mammalian O-Mannosylation Pathway: Glycan Structures, Enzymes, and Protein Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. cdghub.com [cdghub.com]

- 8. POMT2 gene: MedlinePlus Genetics [medlineplus.gov]

- 9. POMT1 gene: MedlinePlus Genetics [medlineplus.gov]

- 10. Dissecting the Molecular Basis of the Role of the O-Mannosylation Pathway in Disease: α-Dystroglycan and Forms of Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. The functional O-mannose glycan on α-dystroglycan contains a phospho-ribitol primed for matriglycan addition - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 1,2,3,4,6-Penta-O-benzoyl-alpha-D-mannopyranose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 1,2,3,4,6-Penta-O-benzoyl-alpha-D-mannopyranose, a fully protected mannose derivative crucial for the synthesis of complex carbohydrates and glycoconjugates. This document details a common experimental protocol, presents key quantitative data, and visualizes the synthetic workflow.

Introduction

1,2,3,4,6-Penta-O-benzoyl-alpha-D-mannopyranose is a key building block in glycoscience. The benzoyl protecting groups offer stability under a range of reaction conditions and can be selectively removed, making this compound a versatile precursor for the synthesis of oligosaccharides, glycans, and other mannose-containing biomolecules. The stereoselective synthesis of the α-anomer is of particular interest, as the α-mannosidic linkage is prevalent in many biologically important glycans. This guide focuses on a widely cited method for its preparation.

Synthetic Pathway Overview

The synthesis of 1,2,3,4,6-Penta-O-benzoyl-alpha-D-mannopyranose is typically achieved through the direct benzoylation of D-mannose. This reaction involves the esterification of all five hydroxyl groups of the mannose pyranose ring with benzoyl groups. A common method employs benzoic anhydride as the benzoylating agent and a tertiary amine base, such as triethylamine, as a catalyst and acid scavenger. This approach, however, generally results in a mixture of the α and β anomers, which necessitates a subsequent purification step to isolate the desired α-isomer.

Experimental Protocol

The following protocol is adapted from established literature for the synthesis of 1,2,3,4,6-Penta-O-benzoyl-D-mannopyranose.

Materials:

-

D-mannose

-

Benzoic anhydride (Bz₂O)

-

Triethylamine (Et₃N)

-

Toluene

-

Ethyl acetate (EtOAc)

-

Silica gel for flash chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve D-mannose in a suitable solvent such as pyridine or a mixture of toluene and triethylamine.

-

Benzoylation: Add benzoic anhydride to the solution. The reaction is typically stirred at room temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. This process can take up to 40 hours.

-

Work-up: Upon completion, the reaction mixture is quenched, typically with water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed, dried over a drying agent (e.g., anhydrous sodium sulfate), and concentrated under reduced pressure.

-

Purification: The resulting crude product, an anomeric mixture of the α and β-pentabenzoates, is purified by flash column chromatography on silica gel. A gradient of toluene-ethyl acetate is commonly used as the eluent to separate the two anomers.

Quantitative Data

The benzoylation of D-mannose with benzoic anhydride and triethylamine yields both the α and β anomers. The following table summarizes the typical yields obtained from this procedure.

| Product | Anomer | Yield (%) | Separation Method |

| This compound | α | 33 | Flash Chromatography |

| This compound | β | 50 | Flash Chromatography |

Experimental Workflow Visualization

The following diagram illustrates the detailed workflow for the synthesis and purification of 1,2,3,4,6-Penta-O-benzoyl-alpha-D-mannopyranose.

Conclusion

The synthesis of 1,2,3,4,6-Penta-O-benzoyl-alpha-D-mannopyranose via direct benzoylation of D-mannose is a feasible, albeit non-stereoselective, method. The protocol described herein provides a reliable pathway to obtain the desired α-anomer, although it requires careful chromatographic separation from the more predominantly formed β-anomer. For researchers requiring this key building block, this guide outlines the necessary steps and expected outcomes. Further methodological developments are desirable to improve the stereoselectivity towards the α-anomer and enhance the overall efficiency of the synthesis.

1,2,3,4,6-Penta-O-benzoyl-D-mannopyranose: A Versatile Building Block for the Synthesis of Complex Carbohydrates

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Complex carbohydrates play a pivotal role in a myriad of biological processes, including cell-cell recognition, signal transduction, and immune responses.[1][2] Their intricate structures, however, pose significant challenges to their isolation from natural sources in homogenous forms. Chemical synthesis, therefore, stands as a critical enabling technology for access to structurally defined oligosaccharides for biological and therapeutic studies.[3][4] Within the synthetic chemist's toolkit, 1,2,3,4,6-Penta-O-benzoyl-D-mannopyranose has emerged as a key building block for the introduction of mannose residues into complex glycans. The benzoyl protecting groups offer stability and influence the stereochemical outcome of glycosylation reactions.[5] This guide provides a comprehensive overview of the properties, synthesis, and application of this versatile building block in the construction of complex carbohydrates relevant to drug development.

Physicochemical Properties and Reactivity

This compound is a fully protected mannose derivative where all hydroxyl groups are masked as benzoyl esters. This perbenzoylation renders the molecule stable to a wide range of reaction conditions, allowing for selective manipulation of other functional groups in a synthetic sequence.

The electron-withdrawing nature of the benzoyl groups has a significant impact on the reactivity of the anomeric center. In the context of the "armed-disarmed" strategy of oligosaccharide synthesis, perbenzoylated donors are considered "disarmed," meaning they are less reactive than their perbenzylated ("armed") counterparts.[6] This difference in reactivity allows for chemoselective glycosylation strategies, where an armed donor can be selectively activated in the presence of a disarmed acceptor.

Application in Oligosaccharide Synthesis

The primary application of this compound is as a glycosyl donor for the introduction of α-mannosyl linkages. The benzoyl group at the C-2 position can participate in the reaction to favor the formation of the 1,2-trans-glycosidic bond, which in the manno-configuration corresponds to the α-anomer.

General Workflow for Oligosaccharide Synthesis

The chemical synthesis of an oligosaccharide using a building block like this compound generally follows a three-stage process: activation of the glycosyl donor, coupling with a glycosyl acceptor, and finally, deprotection to unveil the target oligosaccharide.

Experimental Protocols

Representative Glycosylation Protocol

Materials:

-

This compound (Glycosyl Donor)

-

Glycosyl Acceptor (with a free hydroxyl group)

-

N-Iodosuccinimide (NIS)

-

Trifluoromethanesulfonic acid (TfOH) or Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

-

Anhydrous Dichloromethane (DCM)

-

Activated 4 Å Molecular Sieves

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the glycosyl donor, glycosyl acceptor, and activated 4 Å molecular sieves.

-

Add anhydrous DCM via syringe and stir the suspension at room temperature for 30-60 minutes.

-

Cool the reaction mixture to the desired temperature (typically between -40 °C and 0 °C).

-

Add NIS to the cooled suspension.

-

Slowly add a solution of TfOH or TMSOTf in anhydrous DCM dropwise to the reaction mixture.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the addition of triethylamine (Et3N) or a saturated aqueous solution of sodium bicarbonate (NaHCO3).

-

Filter the reaction mixture through a pad of Celite® and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the protected oligosaccharide.

Quantitative Data

The yield and stereoselectivity of glycosylation reactions are highly dependent on the specific donor, acceptor, and reaction conditions. For glycosylations involving mannose donors, the formation of the α-anomer is generally favored.

| Parameter | Typical Range | Notes |

| Yield | 40-80% | Highly dependent on the reactivity of the glycosyl acceptor. |

| α/β Stereoselectivity | >10:1 | The C-2 benzoyl group participates to favor the α-anomer. |

Spectroscopic Data Analysis

The structure of the synthesized oligosaccharides is confirmed using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

¹H NMR Spectroscopy: The anomeric proton (H-1) of the newly formed glycosidic linkage gives a characteristic signal. For an α-mannoside, the H-1 signal typically appears as a doublet with a small coupling constant (J₁,₂ ≈ 1-3 Hz).

-

¹³C NMR Spectroscopy: The anomeric carbon (C-1) also has a characteristic chemical shift, typically in the range of 95-105 ppm for an α-mannoside.

-

Mass Spectrometry (ESI-MS or MALDI-TOF): This technique is used to confirm the molecular weight of the protected and deprotected oligosaccharide.

Deprotection

The final step in the synthesis is the removal of the benzoyl protecting groups to yield the free oligosaccharide. This is typically achieved by transesterification using sodium methoxide in methanol (Zemplén deprotection).

Relevance to Drug Development and Signaling Pathways

Mannose-containing glycans are integral components of many glycoproteins and are involved in a variety of cell signaling pathways. For instance, O-mannosylation, the attachment of mannose to serine or threonine residues of proteins, is crucial for cell-matrix interactions, particularly in muscle and nerve tissues.[3]

Defects in the O-mannosylation pathway are associated with certain forms of congenital muscular dystrophies.[3] The synthesis of specific O-mannosylated glycans using building blocks like this compound is therefore of great interest for studying these diseases and developing potential therapeutics. These synthetic glycans can be used to probe enzyme activity, investigate protein-carbohydrate interactions, and develop diagnostic tools.

Conclusion

This compound is a valuable and versatile building block in the chemical synthesis of complex carbohydrates. Its stability and the stereodirecting influence of its benzoyl protecting groups make it a reliable choice for the introduction of α-mannose residues. The ability to synthesize structurally defined mannose-containing oligosaccharides is crucial for advancing our understanding of their biological roles and for the development of novel carbohydrate-based therapeutics.

References

- 1. Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemical synthesis of C6-tetrazole ᴅ-mannose building blocks and access to a bioisostere of mannuronic acid 1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. "Synthesis and incorporation of carbohydrate building blocks into O-man" by Catherine Field Merton [scarab.bates.edu]

- 4. "Synthesis of Mannose Building Blocks for Preparation of O-Mannosylated" by Ke Zhao [scarab.bates.edu]

- 5. users.ox.ac.uk [users.ox.ac.uk]

- 6. benchchem.com [benchchem.com]

Anomeric Protection of D-Mannose: A Technical Guide for Researchers

An in-depth exploration of strategies and methodologies for the selective protection of the anomeric center of D-mannose, a critical step in the synthesis of complex carbohydrates and glycoconjugates.

The strategic protection of the anomeric hydroxyl group of D-mannose is a cornerstone of modern glycoscience, enabling the controlled and stereoselective formation of glycosidic linkages. The choice of the anomeric protecting group is paramount, as it dictates the reactivity of the resulting mannosyl donor and influences the stereochemical outcome of glycosylation reactions. This guide provides a comprehensive overview of common anomeric protecting groups for D-mannose, detailed experimental protocols for their installation, and a comparative analysis of their performance.

Core Protecting Groups and Their Applications

The selection of an appropriate anomeric protecting group is contingent upon the overall synthetic strategy, including the desired stereochemistry of the glycosidic bond and the orthogonality required for subsequent deprotection steps. The most prevalent anomeric protecting groups for D-mannose include acetates, trichloroacetimidates, phosphates, and thioglycosides, each offering distinct advantages in terms of stability, activation, and stereodirecting effects.

| Protecting Group | Method of Introduction | Typical Yield (%) | Key Features |

| Acetate | Acetic anhydride, pyridine or sodium acetate | >90% | Stable, readily prepared, can be activated with a Lewis acid for glycosylation.[1][2] |

| Trichloroacetimidate | Trichloroacetonitrile, base (e.g., DBU, K2CO3) | 75-95% | Highly reactive glycosyl donor, often used for stereoselective glycosylations.[3][4] |

| Phosphate | Phosphoramidite chemistry or enzymatic phosphorylation | Variable | Important for synthesizing biologically relevant mannosyl phosphates and their analogues.[5][6][7][8][9] |

| Thioglycoside | Thiol, Lewis acid (e.g., BF3·OEt2) | 70-90% | Stable to a wide range of reaction conditions, activated by thiophilic promoters for glycosylation.[10][11][12] |

| O-Alkyl | Alkyl halide, base (e.g., Cs2CO3) | 30-94% | Can provide high β-selectivity in mannosylation reactions.[13][14][15][16][17] |

Experimental Protocols

Synthesis of Per-O-acetyl-α/β-D-mannopyranose

This procedure provides a straightforward method for the global acetylation of D-mannose, including the anomeric position, yielding a mixture of anomers that can be used as a glycosyl donor.

Materials:

-

D-mannose

-

Acetic anhydride

-

Anhydrous sodium acetate or pyridine

-

Crushed ice

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of D-mannose in acetic anhydride, add anhydrous sodium acetate or pyridine as a catalyst.

-

Heat the mixture gently (e.g., in a water bath at 80-90 °C) with continuous stirring until the D-mannose completely dissolves.

-

Allow the reaction to proceed for 2-4 hours at the elevated temperature.

-

Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing crushed ice with vigorous stirring.

-

Once the excess acetic anhydride has been hydrolyzed, extract the aqueous mixture with dichloromethane.

-

Wash the combined organic layers with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a syrup.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane-ethyl acetate gradient) to yield the per-O-acetylated mannose.

Synthesis of D-Mannosyl Trichloroacetimidate

Trichloroacetimidates are highly effective glycosyl donors. This protocol describes their formation from a hemiacetal.

Materials:

-

Per-O-protected D-mannopyranose (with a free anomeric hydroxyl)

-

Trichloroacetonitrile

-

1,8-Diazabicycloundec-7-ene (DBU) or potassium carbonate (K2CO3)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the per-O-protected D-mannopyranose in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen).

-

Add an excess of trichloroacetonitrile to the solution.

-

Cool the reaction mixture to 0 °C and add a catalytic amount of DBU or a stoichiometric amount of K2CO3.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the progress by TLC.

-

Upon completion, filter the reaction mixture to remove any solid base.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting residue by flash column chromatography on silica gel (typically using a hexane-ethyl acetate eluent system) to afford the D-mannosyl trichloroacetimidate.

Synthesis of a Thiomannoside

Thioglycosides are stable glycosyl donors that can be activated under specific conditions. This protocol outlines a general method for their synthesis.

Materials:

-

Per-O-acetylated D-mannose

-

Thiol (e.g., thiophenol, ethanethiol)

-

Boron trifluoride etherate (BF3·OEt2)

-

Anhydrous dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the per-O-acetylated D-mannose and the desired thiol in anhydrous dichloromethane under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add boron trifluoride etherate dropwise to the stirred solution.

-

Allow the reaction to proceed at 0 °C to room temperature for several hours, monitoring by TLC.

-

Quench the reaction by the addition of saturated sodium bicarbonate solution.

-

Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to yield the thiomannoside.

Visualization of Key Processes

The following diagrams illustrate the fundamental transformations involved in the anomeric protection of D-mannose.

Caption: General workflow for the anomeric protection of D-mannose and subsequent glycosylation.

Caption: Formation of a mannosyl trichloroacetimidate from a hemiacetal precursor.

The strategic application of these anomeric protection methodologies is fundamental to the successful synthesis of complex mannose-containing oligosaccharides and glycoconjugates, which are of significant interest in drug development and biomedical research. The protocols and comparative data presented herein serve as a valuable resource for researchers navigating the challenges of carbohydrate synthesis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Developing a Library of Mannose-Based Mono- and Disaccharides: A General Chemoenzymatic Approach to Monohydroxylated Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enhanced stereoselectivity of α-mannosylation under thermodynamic control using trichloroacetimidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Enzymatic synthesis of β-mannosyl phosphates on solid support - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Enzymatic synthesis of mannosyl retinyl phosphate from retinyl phosphate and guanosine diphosphate mannose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of Glycosyl Phosphates Using Phosphonic Acid Derivatives [glycoforum.gr.jp]

- 8. Synthesis of High-Mannose Oligosaccharides Containing Mannose-6-phosphate Residues Using Regioselective Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Direct stereoselective synthesis of beta-thiomannosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. β-Mannosylation via O-Alkylation of Anomeric Cesium Alkoxides: Mechanistic Studies and Synthesis of the Hexasaccharide Core of Complex Fucosylated N-Linked Glycans - PMC [pmc.ncbi.nlm.nih.gov]

- 14. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. β-Mannosylation via O-Alkylation of Anomeric Cesium Alkoxides: Mechanistic Studies and Synthesis of the Hexasaccharide Core of Complex Fucosylated N-Linked Glycans - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of perbenzoylated mannopyranose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of perbenzoylated mannopyranose, a derivative of the C-2 epimer of glucose, D-mannose. The extensive benzoylation of mannopyranose alters its polarity and reactivity, making it a valuable intermediate in the synthesis of complex carbohydrates and glycoconjugates, which are of significant interest in drug development and glycobiology. This document details the compound's properties, synthesis, and analytical characterization.

Physical and Chemical Properties

Perbenzoylated mannopyranose, specifically 1,2,3,4,6-Penta-O-benzoyl-D-mannopyranose, is a white crystalline solid. The benzoyl groups significantly increase the molecular weight and lipophilicity of the parent mannopyranose molecule.

Table 1: Physical and Chemical Properties of 1,2,3,4,6-Penta-O-benzoyl-α-D-mannopyranose

| Property | Value | Reference |

| Molecular Formula | C₄₁H₃₂O₁₁ | [1][2] |

| Molecular Weight | 700.69 g/mol | [1][2] |

| Melting Point | 152 °C | [1] |

| Boiling Point | 803.7 °C | [1] |

| Flash Point | 325.9 °C | [1] |

| Solubility | Soluble in ethyl acetate and hexane. |

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step experimental protocol for the synthesis of perbenzoylated mannopyranose is crucial for its application in research and development. While a specific protocol for the perbenzoylation of mannopyranose was not explicitly found in the search results, a general procedure can be adapted from the synthesis of similar acylated sugars. The following is a generalized protocol based on the benzoylation of other monosaccharides.

Materials:

-

D-mannose

-

Benzoyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Dissolution: Suspend D-mannose in anhydrous pyridine and cool the mixture in an ice bath.

-

Benzoylation: Add benzoyl chloride dropwise to the stirred solution. The reaction is exothermic and should be kept cold. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl to remove pyridine, followed by saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the perbenzoylated mannopyranose. The different anomers (α and β) may be separated at this stage.

-

Characterization: Characterize the purified product(s) by NMR spectroscopy, mass spectrometry, and polarimetry to confirm the structure and purity.

Recrystallization

For further purification, the isolated product can be recrystallized.

Procedure:

-

Dissolve the crude product in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature but soluble when heated (e.g., ethanol or a mixture of ethyl acetate and hexane).

-

Allow the solution to cool slowly to room temperature.

-

Induce crystallization if necessary by scratching the inside of the flask with a glass rod or by adding a seed crystal.

-

Cool the mixture in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Thin-Layer Chromatography (TLC)

TLC is a quick and effective method to monitor the progress of the synthesis and to identify the appropriate solvent system for column chromatography.

Procedure:

-

Plate Preparation: Spot a small amount of the reaction mixture or purified product onto a silica gel TLC plate.

-

Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate).

-

Visualization: After the solvent front has reached the top of the plate, remove the plate, dry it, and visualize the spots under a UV lamp or by staining with a suitable reagent (e.g., potassium permanganate stain).

Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data for perbenzoylated mannopyranose are essential for structural confirmation. While specific, fully assigned spectra for this compound were not found in the search results, typical chemical shift ranges for the protons and carbons of the mannopyranose core and the benzoyl groups can be predicted. The anomeric proton (H-1) of the α-anomer is expected to appear as a doublet at a downfield chemical shift, with a small coupling constant (J₁,₂), while the β-anomer's anomeric proton would also be a doublet but with a larger coupling constant.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Mannopyranose Core | ||

| H-1 (Anomeric) | 5.5 - 6.5 | 90 - 100 |

| H-2, H-3, H-4, H-5 | 4.0 - 6.0 | 65 - 80 |

| H-6a, H-6b | 4.0 - 5.0 | ~62 |

| Benzoyl Groups | ||

| Aromatic Protons | 7.2 - 8.2 | 128 - 135 |

| Carbonyl Carbons | - | 164 - 167 |

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For perbenzoylated mannopyranose, electrospray ionization (ESI) would be a suitable technique. The molecular ion peak [M+Na]⁺ would be expected at m/z 723.18. The fragmentation pattern would likely involve the sequential loss of benzoyl groups and fragmentation of the sugar ring.

Signaling Pathways and Experimental Workflows

Currently, there is no specific information available in the searched literature detailing signaling pathways or complex experimental workflows directly involving perbenzoylated mannopyranose that would necessitate visualization with Graphviz. This compound is primarily utilized as a synthetic intermediate.

This technical guide provides a summary of the known physical and chemical properties of perbenzoylated mannopyranose and outlines standard experimental procedures for its synthesis and characterization. Further research is required to obtain detailed analytical data, such as specific optical rotation values for both anomers and fully assigned NMR and mass spectra.

References

Methodological & Application

Synthesis of 1,2,3,4,6-Penta-O-benzoyl-D-mannopyranose: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 1,2,3,4,6-Penta-O-benzoyl-D-mannopyranose, a crucial intermediate in the synthesis of various biologically active molecules, including oligosaccharides and glycosides. This protocol details the benzoylation of D-mannose and the subsequent purification and characterization of the product.

Introduction

This compound is a fully protected derivative of D-mannose where all hydroxyl groups are masked with benzoyl esters. This protection strategy is widely employed in carbohydrate chemistry to allow for regioselective manipulations at other positions of the sugar ring or for the controlled synthesis of complex glycoconjugates. The benzoyl groups are stable under a variety of reaction conditions and can be readily removed when desired. The synthesis typically proceeds by reacting D-mannose with an excess of a benzoylating agent in the presence of a base. The reaction generally yields a mixture of the α and β anomers, which can be separated by chromatographic techniques.

Reaction Scheme

The overall reaction for the synthesis of this compound is depicted below:

Figure 1. Overall reaction for the benzoylation of D-Mannose.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis and characterization of this compound.

| Parameter | Value | Reference |

| Starting Material | D-Mannose | [1] |

| Reagents | Benzoyl Chloride, Anhydrous Pyridine | [1] |

| Product Molecular Formula | C₄₁H₃₂O₁₁ | [2][3] |

| Product Molecular Weight | 700.69 g/mol | [2][3] |

| Melting Point (α-anomer) | 152 °C | [2] |

| Typical Yield | High (specific yield depends on reaction scale and purification) | |

| Storage Conditions | 2°C - 8°C | [2] |

Experimental Protocol

This protocol describes the synthesis of 1,2,3,4,6-penta-O-benzoyl-α/β-D-mannopyranose through the protection of the hydroxyl groups of D-mannose using benzoyl chloride in pyridine.[1]

Materials

-

D-Mannose: 10.0 g, 55.5 mmol

-

Anhydrous Pyridine: 150 mL

-

Benzoyl Chloride: 45 mL, 388.5 mmol

-

Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Methanol

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend D-mannose in anhydrous pyridine.

-

Cooling: Cool the mixture to 0 °C in an ice bath.

-

Addition of Benzoyl Chloride: Slowly add benzoyl chloride to the cooled suspension with continuous stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up:

-

Pour the reaction mixture into a beaker containing ice water.

-

Extract the aqueous mixture with dichloromethane (3 x 100 mL).

-

Combine the organic layers and wash successively with 1 M HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product as a syrup.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography.

-

The column is typically eluted with a gradient of hexane and ethyl acetate. A common starting eluent system is a mixture of hexane and ethyl acetate in a 9:1 ratio, gradually increasing the polarity to a 7:3 ratio.

-

Monitor the fractions by thin-layer chromatography (TLC) to identify and collect the fractions containing the desired product. The α and β anomers may be separated with careful chromatography.

-

-

Isolation and Characterization:

-

Combine the pure fractions and evaporate the solvent to yield the purified this compound as a white solid or foam.

-

Characterize the product by ¹H NMR and ¹³C NMR spectroscopy to confirm its structure and purity.

-

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Figure 2. Workflow for the synthesis of this compound.

Characterization Data

The synthesized this compound should be characterized by Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and anomeric configuration. The following are typical chemical shifts observed for the α-anomer in CDCl₃. The chemical shifts for the β-anomer will be slightly different, particularly for the anomeric proton (H-1) and carbon (C-1).

¹H NMR (CDCl₃): The spectrum is complex due to the numerous aromatic protons from the benzoyl groups, which typically appear in the range of 7.2-8.2 ppm. The protons of the mannopyranose ring are found in the range of 4.0-6.5 ppm. The anomeric proton (H-1) of the α-anomer is typically a singlet or a narrow doublet around 6.2-6.4 ppm.

¹³C NMR (CDCl₃): The carbonyl carbons of the benzoyl groups resonate around 165-166 ppm. The aromatic carbons appear in the 128-134 ppm region. The carbons of the mannopyranose ring are observed between 60 and 100 ppm, with the anomeric carbon (C-1) of the α-anomer appearing around 90-93 ppm.

Note: The exact chemical shifts can vary depending on the solvent, concentration, and the specific instrument used. It is recommended to perform 2D NMR experiments such as COSY and HSQC for unambiguous assignment of all proton and carbon signals.

Troubleshooting

-

Low Yield: Ensure all reagents are anhydrous, particularly the pyridine and D-mannose. Incomplete reaction can occur if moisture is present. The reaction time may also need to be extended.

-

Difficult Purification: The α and β anomers can be challenging to separate. A long chromatography column with a shallow solvent gradient will improve separation.

-

Incomplete Benzoylation: Ensure a sufficient excess of benzoyl chloride is used to drive the reaction to completion. The reaction can be monitored by TLC to check for the disappearance of the starting material and partially benzoylated intermediates.

By following this detailed protocol, researchers can reliably synthesize and purify this compound for their research and development needs.

References

Application Notes and Protocols: Glycosylation Reactions Using 1,2,3,4,6-Penta-O-benzoyl-D-mannopyranose as a Donor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosylation is a critical process in the synthesis of complex carbohydrates, glycoconjugates, and various therapeutic agents. The stereoselective formation of glycosidic bonds, particularly the 1,2-cis linkage found in β-mannosides, remains a significant challenge in synthetic carbohydrate chemistry. 1,2,3,4,6-Penta-O-benzoyl-D-mannopyranose serves as a versatile, albeit "disarmed," glycosyl donor precursor for the introduction of mannose units into target molecules. Its benzoyl protecting groups offer stability and influence the stereochemical outcome of glycosylation reactions. These application notes provide an overview of the strategies and protocols for utilizing this perbenzoylated mannose derivative in glycosylation reactions, with a focus on catalyst systems and reaction conditions that promote efficient and stereoselective bond formation.

The "disarmed" nature of the perbenzoylated donor, resulting from the electron-withdrawing effect of the benzoyl groups, necessitates the use of potent activators or conversion to a more reactive glycosyl donor species, such as a glycosyl halide. The choice of promoter and reaction conditions is paramount in controlling the anomeric selectivity of the glycosylation.

Data Presentation

Table 1: Comparison of Catalyst Systems for Glycosylation with Perbenzoylated Mannosyl Donors

| Catalyst/Promoter System | Typical Donor Form | Common Acceptors | Temperature (°C) | Typical Stereoselectivity | Yield Range (%) | Reference |

| TMSOTf / Ag₂O | Glycosyl Bromide | Primary & Secondary Alcohols | -20 to 25 | Mixture of α/β, often α-dominant | 48-99% | [1] |

| BF₃·Et₂O | Glycosyl Fluoride/Acetate | Primary & Secondary Alcohols | 0 to 25 | Primarily β with fluoride donors | Moderate to High | [2] |

| NIS / TfOH | Thioglycoside | Primary & Secondary Alcohols | -78 to 0 | Dependent on other protecting groups | 60-95% | [3] |

| Gold(I) Complexes | ortho-Alkynylbenzoates | Wide range of alcohols | -35 to 25 | Highly β-selective | High |

Experimental Protocols

Protocol 1: Two-Step Glycosylation via a Glycosyl Bromide Donor with TMSOTf Activation

This protocol involves the conversion of this compound to the corresponding glycosyl bromide, followed by a TMSOTf-catalyzed glycosylation.

Step 1: Preparation of 2,3,4,6-Tetra-O-benzoyl-α-D-mannopyranosyl Bromide

-

Materials:

-

This compound

-

33% HBr in acetic acid

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add 33% HBr in acetic acid (3.0 eq) dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Pour the reaction mixture into ice-cold water and extract with DCM.

-

Wash the organic layer sequentially with cold water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude glycosyl bromide. This product is typically used immediately in the next step without further purification.

-

Step 2: TMSOTf-Catalyzed Glycosylation

-

Materials:

-

Crude 2,3,4,6-Tetra-O-benzoyl-α-D-mannopyranosyl bromide (from Step 1)

-

Glycosyl acceptor (1.2 eq)

-

Silver(I) oxide (Ag₂O, 2.0 eq)

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.2 eq)

-

Anhydrous dichloromethane (DCM)

-

Activated 4 Å molecular sieves

-

-

Procedure:

-

To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add the glycosyl acceptor and activated 4 Å molecular sieves in anhydrous DCM.

-

Stir the mixture at room temperature for 30 minutes.

-

Add Ag₂O to the suspension.

-

Cool the mixture to -20 °C.

-

Add a solution of the crude glycosyl bromide in anhydrous DCM dropwise.

-

Add TMSOTf dropwise to the reaction mixture.

-

Stir the reaction at -20 °C and allow it to slowly warm to room temperature, monitoring by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

-

Filter the mixture through a pad of Celite, washing with DCM.

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

-

Protocol 2: One-Pot Glycosylation using BF₃·Et₂O Activation

This protocol describes a direct glycosylation from the perbenzoylated mannose, which is converted in situ to a more reactive species.

-

Materials:

-

This compound (1.0 eq)

-

Glycosyl acceptor (1.5 eq)

-

Boron trifluoride diethyl etherate (BF₃·Et₂O, 2.0 eq)

-

Anhydrous dichloromethane (DCM)

-

Activated 4 Å molecular sieves

-

-

Procedure:

-

To a flame-dried flask under an inert atmosphere, add this compound, the glycosyl acceptor, and activated 4 Å molecular sieves in anhydrous DCM.

-

Stir the mixture at room temperature for 30 minutes.

-

Cool the reaction to 0 °C.

-

Add BF₃·Et₂O dropwise to the stirred suspension.

-

Allow the reaction to proceed at 0 °C to room temperature, monitoring by TLC.

-

Once the reaction is complete, quench with saturated aqueous NaHCO₃.

-

Filter through Celite and wash with DCM.

-

Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the product by silica gel column chromatography.

-

Mandatory Visualization

References

Preparation of Mannosyl Acceptors from Perbenzoylated Mannose: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of various mannosyl acceptors starting from the readily available 1,2,3,4,6-penta-O-benzoyl-D-mannopyranose (perbenzoylated mannose). These partially protected mannose derivatives are crucial building blocks in the chemical synthesis of complex oligosaccharides and glycoconjugates, which play significant roles in numerous biological processes and are key targets in drug development.

The following sections detail the regioselective debenzoylation of perbenzoylated mannose to yield specific mannosyl acceptors with one or more free hydroxyl groups, ready for glycosylation reactions.

Synthesis of 2,3,4,6-tetra-O-benzoyl-β-D-mannopyranose (C1-OH Acceptor)

This protocol describes the selective removal of the benzoyl group at the anomeric position (C1) of perbenzoylated mannose. The resulting 2,3,4,6-tetra-O-benzoyl-β-D-mannopyranose is a valuable acceptor for the synthesis of glycosides where the anomeric hydroxyl group is required for coupling. A study on the deacylation of peracylated sugars has shown that the debenzoylation of a similar α-D-mannose per(3-bromo)benzoate with a Lewis acid results in the formation of the corresponding 2,3,4,6-tetra-O-(3-bromo)benzoyl-β-D-mannopyranose, indicating a conversion of configuration at the anomeric center.[1] This suggests that an oxonium ion intermediate is formed during the reaction.[1]

Reaction Scheme:

Caption: Synthesis of 2,3,4,6-tetra-O-benzoyl-β-D-mannopyranose.

Experimental Protocol:

Materials:

-

α-D-Mannose penta(3-bromo)benzoate (as a model compound, perbenzoylated mannose can be used)

-

Aluminum chloride (AlCl₃)

-

Diethyl ether (Et₂O)

-

Hexane

-

Ethyl acetate (EtOAc)

-

Silica gel for column chromatography

Procedure: [1]

-

To a high-pressure acid digestion bomb, add α-D-mannose per(3-bromo)benzoate and 1.4 equivalents of AlCl₃.

-

Add anhydrous Et₂O to the reaction vessel.

-

Seal the vessel and heat it in an oven at 110 °C for 5 hours.

-

After cooling, load the solution directly onto a short silica gel column.

-

Elute the column with a mixture of hexane/EtOAc (8:1) to afford the 2,3,4,6-tetra-O-(3-bromobenzoyl)-β-D-mannopyranose.

Quantitative Data:

| Starting Material | Reagents | Temperature | Time | Product | Yield |

| α-D-Mannose per(3-bromo)benzoate | AlCl₃, Et₂O | 110 °C | 5 h | 2,3,4,6-tetra-O-(3-bromo)benzoyl-β-D-mannopyranose | 56.0% |

Note: While the cited protocol uses a 3-bromo-benzoyl analog, a similar reactivity is expected for perbenzoylated mannose. Optimization of reaction conditions may be necessary. The β-configuration of the product is indicated by the small NMR coupling constant between H-1 and H-2 (1.2 Hz).[1]

Workflow for Mannosyl Acceptor Preparation:

Caption: General workflow for the preparation of mannosyl acceptors.

Further Considerations and Future Protocols

The preparation of mannosyl acceptors with free hydroxyl groups at positions other than C1 from perbenzoylated mannose requires specific regioselective debenzoylation methods. The literature suggests that achieving such selectivity can be challenging due to the similar reactivity of the secondary hydroxyl groups.

Future additions to these application notes will include protocols for the synthesis of:

-

1,3,4,6-tetra-O-benzoyl-D-mannopyranose (C2-OH Acceptor)

-